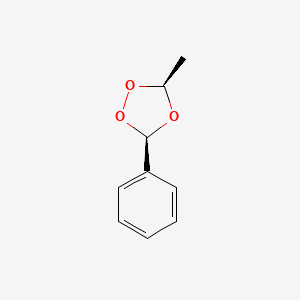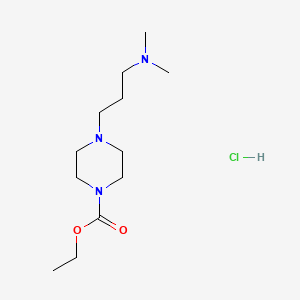
4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems also helps in maintaining consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
作用機序
The mechanism of action of 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
- Glycine methyl ester hydrochloride
Comparison
Compared to similar compounds, 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride exhibits unique reactivity and structural features that make it particularly useful in certain applications. For example, its piperazine ring structure provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
特性
CAS番号 |
24280-48-6 |
|---|---|
分子式 |
C12H26ClN3O2 |
分子量 |
279.81 g/mol |
IUPAC名 |
ethyl 4-[3-(dimethylamino)propyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-4-17-12(16)15-10-8-14(9-11-15)7-5-6-13(2)3;/h4-11H2,1-3H3;1H |
InChIキー |
SMIOMYCMIVUESZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)CCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


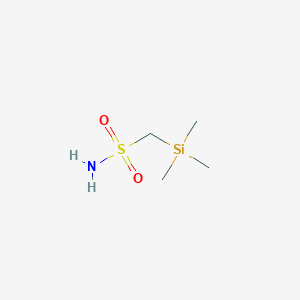

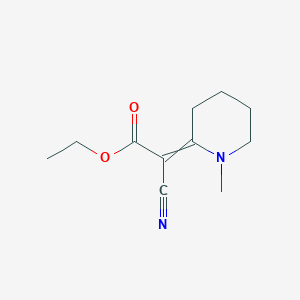
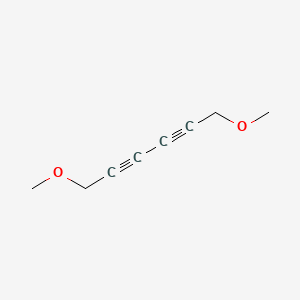

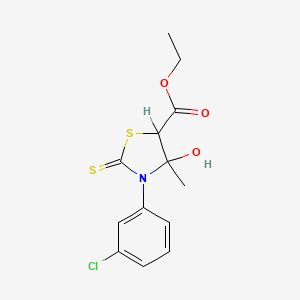


![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)
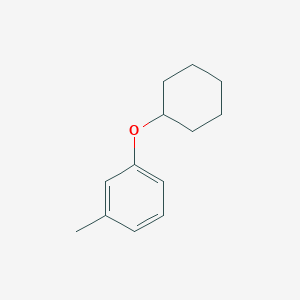

![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)

